Trichloroacrylate

描述

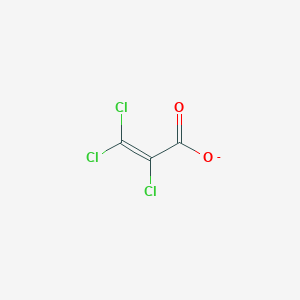

Structure

2D Structure

3D Structure

属性

分子式 |

C3Cl3O2- |

|---|---|

分子量 |

174.39 g/mol |

IUPAC 名称 |

2,3,3-trichloroprop-2-enoate |

InChI |

InChI=1S/C3HCl3O2/c4-1(2(5)6)3(7)8/h(H,7,8)/p-1 |

InChI 键 |

WMUBNWIGNSIRDH-UHFFFAOYSA-M |

规范 SMILES |

C(=C(Cl)Cl)(C(=O)[O-])Cl |

产品来源 |

United States |

Synthetic Methodologies for Trichloroacrylate and Its Derivatives

Established Synthetic Pathways of Trichloroacrylate

This compound, in the context of its parent carboxylic acid (trichloroacrylic acid), can be synthesized through various routes. These pathways often involve the transformation of highly chlorinated precursors.

Dehydrohalogenation Routes

Dehydrohalogenation is a fundamental reaction in organic synthesis used to introduce double bonds into a molecule by eliminating a hydrogen halide. rsc.org While specific literature detailing a dehydrohalogenation route to trichloroacrylic acid is sparse, a plausible pathway can be inferred from general chemical principles. This would typically involve the removal of a molecule of hydrogen chloride (HCl) from a saturated precursor, such as 2,3,3,3-tetrachloropropanoic acid, using a base. The base would abstract a proton from the α-carbon, followed by the elimination of a chloride ion from the β-carbon to form the alkene.

Carboxylic Acid Precursor Decompositions

A documented method for producing trichloroacrylic acid involves the reaction of hexachloropropene (B155961) with an organic carboxylic acid in the presence of a catalyst. google.com This process is unique as it facilitates the simultaneous preparation of trichloroacrylic acid and the acid chloride of the organic acid used in the reaction. The reaction is typically conducted by heating the mixture of hexachloropropene and the carboxylic acid with a catalyst, such as ferric chloride or zinc chloride. google.com This method represents a transformation from a stable, highly chlorinated precursor into the desired unsaturated acid.

Other Preparative Approaches

An alternative synthesis route involves the use of organometallic intermediates. Specifically, trichloroacrylic acid can be prepared from 1,1,2-trichloroethene. rsc.org The process involves the metallation of trichloroethene, for instance using n-butyllithium, to create a vinyllithium (B1195746) intermediate. This highly reactive species is then treated with carbon dioxide, which acts as an electrophile. Subsequent acidic workup protonates the resulting carboxylate to yield trichloroacrylic acid. rsc.org

| Method | Starting Material(s) | Key Reagent(s) | Product |

| Precursor Reaction | Hexachloropropene, Organic Acid | Ferric Chloride / Zinc Chloride | Trichloroacrylic Acid |

| Organometallic Route | 1,1,2-trichloroethene | n-Butyllithium, Carbon Dioxide | Trichloroacrylic Acid |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives, particularly esters of trichloroacrylic acid, follows standard organic chemistry protocols.

Alkyl Trichloroacrylates (e.g., Methyl this compound)

Alkyl trichloroacrylates, such as methyl this compound and ethyl this compound, are typically synthesized through the esterification of trichloroacrylic acid. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The reaction is a reversible equilibrium. To drive the reaction towards the formation of the ester, the alcohol is often used in excess, and the water formed during the reaction is removed, for instance, by azeotropic distillation. chemguide.co.ukchemicalbook.com

Table of Fischer Esterification for Alkyl Trichloroacrylates

| Ester Product | Carboxylic Acid Reactant | Alcohol Reactant | Catalyst |

|---|---|---|---|

| Methyl this compound | Trichloroacrylic Acid | Methanol | H₂SO₄ |

Substituted Trichloroacrylates (e.g., Salicylic (B10762653) Acid this compound)

For the synthesis of more complex esters, such as salicylic acid this compound, where the alcohol component (a phenol (B47542) in this case) is less reactive, a more robust method is required. A common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.

This proposed two-step synthesis would proceed as follows:

Halogenated Derivatives

The synthesis of halogenated derivatives of trichloroacrylates involves introducing additional halogen atoms into the molecular structure. Methodologies for such transformations are governed by the principles of fundamental organic reactions, tailored to the specific reactivity of the acrylate (B77674) system. Halogenation reactions can occur through several different processes depending on the substrate, including free radical processes for saturated hydrocarbons, addition reactions for unsaturated compounds, and electrophilic substitution for aromatics. mt.com

For a this compound, which contains a carbon-carbon double bond, a primary pathway for further halogenation would be an electrophilic addition reaction. In this type of reaction, halogens such as chlorine (Cl₂) or bromine (Br₂) can be added across the double bond. This process would convert the unsaturated this compound into a saturated dihalo-propionate derivative. The specific reagents and reaction conditions, such as solvent and temperature, would be critical in controlling the selectivity and yield of the desired product.

Another potential route involves allylic halogenation, which targets the position adjacent to the double bond. Reagents like N-bromosuccinimide (NBS) are commonly used for allylic bromination. youtube.com The choice between addition and substitution is influenced by the reaction conditions; for instance, radical mechanisms are often initiated by UV light or heat. youtube.com The high electronegativity of the halogen atoms already present in the this compound molecule would influence the reactivity of the double bond towards these electrophilic and radical species. mt.com

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly moving towards processes that are not only efficient but also environmentally benign. Green chemistry principles, such as the use of catalytic methods over stoichiometric reagents, the reduction or elimination of solvents, and the application of automation for improved control and safety, are central to this evolution. rsc.orgcmu.edu

Catalytic Synthesis

Catalytic methods offer significant advantages by increasing reaction rates and selectivity while being required in only small amounts. For the synthesis of acrylate structures, including complex ones like trichloroacrylates, several catalytic strategies are applicable.

One of the most important methods for forming the carbon-carbon double bond characteristic of acrylates is the Knoevenagel condensation. mdpi.com This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, facilitated by a basic catalyst. While direct examples for trichloroacrylates are specific, the principle can be applied. For instance, a compound like ethyl trichloroacetate (B1195264) could potentially react with an aldehyde in the presence of a suitable catalyst. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. Porous calcium hydroxyapatite (B223615) has been demonstrated as an effective and reusable catalyst for Knoevenagel condensations, particularly when combined with microwave activation under solvent-free conditions. mdpi.com Similarly, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been used as an inexpensive and environmentally benign catalyst for the synthesis of various arylidene compounds via Knoevenagel condensation. koreascience.kr

Another fundamental catalytic process relevant to trichloroacrylates is esterification. The synthesis of related compounds, such as ethyl chloroacetate, is achieved through the esterification of chloroacetic acid and ethanol, often catalyzed by a strong acid like sulfuric acid. chemicalbook.com This classic method could be adapted for the production of this compound esters from a corresponding trichloroacrylic acid precursor and an alcohol, using catalysts to drive the reaction towards completion.

Table 1: Examples of Catalysts Used in Acrylate Synthesis Analogues This table presents data from analogous Knoevenagel condensation reactions that form substituted acrylates, illustrating the types of catalysts and conditions that could be adapted for this compound synthesis.

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Porous Calcium Hydroxyapatite (p-HAP) | Knoevenagel Condensation | Reusable, efficient under microwave irradiation, solvent-free conditions. | mdpi.com |

| NaHSO₄·SiO₂ | Knoevenagel Condensation | Inexpensive, reusable, efficient under microwave irradiation, highly stereoselective. | koreascience.kr |

| Sulfuric Acid (H₂SO₄) | Esterification | Standard industrial catalyst, acts as a dehydrating agent to drive equilibrium. | chemicalbook.com |

Solvent-Free Reaction Systems

The elimination of volatile organic solvents is a cornerstone of green chemistry, leading to reduced pollution, lower costs, and simplified processing. cmu.edu Many organic reactions, including the synthesis of acrylate derivatives, can proceed efficiently in the solid state or neat (without any solvent). cmu.edu

Microwave irradiation combined with solvent-free conditions has proven to be a particularly effective approach. This synergy leads to enhanced reaction rates, higher yields, and cleaner reaction profiles. mdpi.com The Knoevenagel condensation, for example, has been successfully performed under solvent-free conditions using a catalytic amount of porous calcium hydroxyapatite and microwave activation. This method allows for the synthesis of various substituted alkenes in good to excellent yields with short reaction times. mdpi.com

Another example involves using NaHSO₄·SiO₂ as a catalyst for the condensation of aromatic aldehydes with active methylene compounds under solvent-free microwave irradiation. This "dry media" technique is operationally simple and results in excellent yields of the desired α,β-unsaturated products. koreascience.kr These solvent-free protocols demonstrate a powerful and sustainable alternative to traditional solution-phase synthesis for constructing acrylate-type molecules. rsc.orgrsc.org

Table 2: Performance in Solvent-Free Knoevenagel Condensation with Microwave Activation Data is based on the reaction of various aldehydes with active methylene compounds (malononitrile, ethyl cyanoacetate) as analogues for producing substituted acrylates.

| Aldehyde | Active Methylene Compound | Catalyst | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Malononitrile | p-HAP | 1 | 98 | mdpi.com |

| Benzaldehyde | Ethyl Cyanoacetate | p-HAP | 3 | 85 | mdpi.com |

| 4-Methoxybenzaldehyde | Malononitrile | NaHSO₄·SiO₂ | 1.5 | 96 | koreascience.kr |

| Furfural | Ethyl Cyanoacetate | NaHSO₄·SiO₂ | 2.5 | 90 | koreascience.kr |

Automated Organic Synthesis and Flow Chemistry Applications

Automated synthesis and continuous flow chemistry represent a paradigm shift from traditional batch processing, offering enhanced control, improved safety, and greater efficiency. africacommons.net Flow reactors, particularly microreactors, provide superior heat and mass transfer, enabling rapid and highly controlled reactions. google.comwipo.int

This technology is well-suited for the synthesis of acrylic monomers. A laboratory-scale continuous flow process has been developed for the synthesis of various acrylate and methacrylate (B99206) monomers. rsc.org In this system, an acryloyl chloride is reacted with an alcohol in a tubular reactor, achieving excellent conversions within very short residence times (0.5 to 5 minutes). This method minimizes the formation of unwanted side products and allows for a high throughput, demonstrating an on-demand production capability that is fast, reliable, and energy-efficient. rsc.org

The modularity of flow systems also facilitates multi-step syntheses and allows for the integration of real-time monitoring and purification steps. These automated platforms can significantly accelerate the optimization of reaction conditions and provide a direct route for scaling up production without extensive re-optimization. The principles demonstrated in the flow synthesis of common acrylates are directly transferable to more specialized monomers like trichloroacrylates, promising a safer and more scalable manufacturing process. rsc.org

Table 3: Continuous Flow Synthesis of Acrylate Monomers This table summarizes the results from a continuous flow process reacting (meth)acryloyl chloride with various alcohols.

| Alcohol Substrate | Product | Residence Time (min) | Isolated Yield (%) | Throughput | Reference |

|---|---|---|---|---|---|

| n-Octanol | n-Octyl Acrylate | 5 | 95 | 78.6 g/h | rsc.org |

| Isodecanol | Isodecyl Acrylate | 5 | 96 | - | rsc.org |

| Geraniol | Geranyl Acrylate | 5 | 91 | - | rsc.org |

| 2-Ethyl-1-hexanol | 2-Ethylhexyl Methacrylate | 0.5 | 98 (Conversion) | - | rsc.org |

Mechanistic Investigations of Trichloroacrylate Reactivity

Elucidation of Reaction Pathways and Intermediate Species

The reactivity of the trichloroacetate (B1195264) moiety, the core of trichloroacrylate, is multifaceted, involving a variety of reaction mechanisms and the formation of several key intermediate species.

The decarboxylation of trichloroacetic acid, the parent acid of this compound, has been a subject of detailed kinetic and mechanistic studies. This process is fundamental to understanding the subsequent reactions of the resulting intermediates. The decomposition of the trichloroacetate ion is generally considered the key step in this reaction. electronicsandbooks.com

The reaction is known to proceed more rapidly in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), compared to protic solvents like water. rsc.orgresearchgate.net In some cases, the solvent can play a chemical role in the reaction mechanism. For instance, in water, a protonation step has been observed, indicating the solvent's direct participation. rsc.org In contrast, in DMSO, the solvent's role appears to be primarily in the differential solvation of the reactant and the transition state. rsc.org

The mechanism of decarboxylation can lead to the formation of different reactive intermediates depending on the reaction conditions. In acetonitrile, a redox reaction between trichloroacetic acid and the trichloroacetate ion can produce trichloromethyl radicals. rsc.orgnih.gov This process follows a loop mechanism where the acid is consumed through proton reduction, and the trichloroacetate ion is oxidized. rsc.orgnih.gov

Alternatively, the decarboxylation can proceed via the formation of a trichloromethyl anion (CCl₃⁻). This is particularly observed in the presence of a strong base or in solvents that can stabilize the anionic intermediate. electronicsandbooks.com The formation of the trichloromethyl anion is often the rate-determining step. Computational studies have shown that the direct decarboxylation to form CO₂ and the trichloromethide anion has no significant barrier to the recombination of these two species. acs.org However, an alternative pathway involving the initial hydration of the carboxylate to form a hydrated intermediate, which then loses bicarbonate, provides a means to overcome this recombination. acs.org

The rate of decarboxylation is influenced by several factors, including the solvent and the concentration of the trichloroacetate ion. The reaction has been found to be first-order with respect to the trichloroacetate ion concentration.

Table 1: Solvent Effects on the Decarboxylation of Trichloroacetic Acid

| Solvent | Relative Rate | Observations |

| Dimethyl sulfoxide (DMSO) | Fast | Reaction proceeds readily even at room temperature. rsc.org |

| Water | Slow | The reaction is slower, even at elevated temperatures. rsc.org |

| Acetonitrile | Moderate | Can proceed via a redox mechanism to form radical intermediates. rsc.org |

This table provides a qualitative comparison of decarboxylation rates in different solvents based on the available literature.

Detailed mechanistic studies specifically focusing on the nucleophilic substitution and addition reactions of this compound esters are not extensively available in the reviewed literature. However, general principles of nucleophilic reactions involving acrylates can be considered. The electron-withdrawing nature of the three chlorine atoms on the α-carbon would significantly influence the electrophilicity of the carbonyl carbon and the β-carbon of the acrylate (B77674) system.

In a typical Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org For this compound, the inductive effect of the trichloromethyl group would enhance the partial positive charge on the β-carbon, making it a more potent Michael acceptor.

Nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon leading to the displacement of the leaving group (the alcohol moiety of the ester), is another potential pathway. masterorganicchemistry.com The reactivity in such reactions is governed by the stability of the leaving group and the electrophilicity of the carbonyl carbon.

Specific research detailing the radical reaction pathways of this compound is limited in the provided search results. However, the formation of trichloromethyl radicals during the decarboxylation of trichloroacetic acid suggests that this compound could also be a source of these radicals under appropriate conditions. rsc.orgnih.gov These highly reactive radicals can then participate in various subsequent reactions.

While the search results did not yield specific examples of cyclization reactions directly involving this compound, the principles of intramolecular reactions suggest that if a suitable nucleophilic or radical moiety is present in the ester portion of the molecule, intramolecular cyclization could be a feasible reaction pathway.

Polymerization Mechanisms Involving this compound

The polymerization of acrylate monomers is a widely studied field, and the presence of the trichloromethyl group in this compound would be expected to significantly impact its polymerization behavior.

Information specifically detailing the radical polymerization of this compound is not available in the provided search results. In general, radical polymerization of acrylates proceeds via the initiation, propagation, and termination steps. The trichloromethyl group's electronic effects would likely influence the reactivity of the monomer and the stability of the propagating radical, thereby affecting the kinetics and properties of the resulting polymer.

Cationic Polymerization

Cationic polymerization is a form of chain-growth polymerization initiated by an electrophile, which causes a monomer's pi-bond to break, forming a cationic intermediate. chemrxiv.orgyoutube.com This reactive cation then proceeds to react with subsequent monomer units, propagating the polymer chain. wikipedia.org The process involves the key steps of initiation, propagation, termination, and chain transfer. youtube.com Initiation typically begins when a cationic initiator, such as a Brønsted or Lewis acid, transfers a charge to a monomer, making it reactive. youtube.comwikipedia.org

The viability of a monomer for cationic polymerization is heavily dependent on the stability of the carbocation formed during initiation. Consequently, this method is generally limited to alkenes that possess electron-donating substituents. wikipedia.org These electron-donating groups are necessary to stabilize the positive charge of the propagating cationic species. wikipedia.org Monomers with electron-withdrawing groups are generally not suitable for cationic polymerization as these groups would destabilize the cationic intermediate, hindering or preventing the reaction. Given that the this compound monomer contains strong electron-withdrawing groups (the three chlorine atoms and the carbonyl group of the ester), it is a poor candidate for cationic polymerization. These groups would severely destabilize the necessary cationic center, making initiation and propagation steps energetically unfavorable.

Anionic Polymerization

Anionic polymerization is a type of chain-growth polymerization where the kinetic-chain carriers are anions. wikipedia.org The process is initiated by a nucleophile, often a strong base like an organolithium compound, which attacks a monomer to form a carbanion. imaging.org This carbanion then acts as the propagating species, adding to other monomer molecules to elongate the polymer chain. imaging.orgnih.gov Like other chain polymerizations, the mechanism involves initiation, propagation, and termination steps. imaging.org

For a vinyl monomer to undergo anionic polymerization, the substituents on the double bond must be capable of stabilizing a negative charge. wikipedia.org This stabilization typically occurs through the delocalization of the negative charge, often facilitated by electron-withdrawing groups. wikipedia.org Electrophilic alkenes, which contain electron-withdrawing groups linked to the carbon-carbon double bond, are therefore ideal for anionic polymerization. nih.gov The this compound monomer, with its strongly electron-withdrawing trichlorovinyl and ester functionalities, fits this requirement well. These groups would effectively stabilize the propagating carbanion, making this compound a suitable monomer for anionic polymerization. In many cases, anionic polymerization can proceed as a "living" polymerization, meaning there is no inherent termination step, which allows for the synthesis of polymers with controlled molecular weights and block copolymers. wikipedia.org

Condensation Polymerization

Condensation polymerization, also known as step-growth polymerization, is a process in which monomers or oligomers react with each other to form larger structural units while releasing smaller molecules such as water or methanol as byproducts. libretexts.orgyoutube.com Unlike addition polymerization, which involves the reaction of double bonds, condensation polymerization proceeds through conventional functional group transformations. libretexts.org A key requirement for monomers in condensation polymerization is the presence of two or more reactive functional groups. libretexts.org

Common examples of condensation polymers include polyamides, formed from the reaction of dicarboxylic acids and diamines, and polyesters, formed from dicarboxylic acids and diols. youtube.comlibretexts.org The terminal functional groups on a growing chain remain active, allowing shorter chains to combine into longer ones throughout the process. libretexts.org A simple this compound monomer, possessing only one polymerizable vinyl group and an ester functional group that does not typically participate in step-growth mechanisms under these conditions, does not meet the criteria for condensation polymerization. It lacks the two distinct, reactive functional groups necessary to form the linkages characteristic of condensation polymers. libretexts.org

Role of this compound as a Monomer in Polymer Systems

As a monomer, this compound would participate in chain-growth polymerization, most likely via an anionic or radical mechanism, to form a polymer with a polyacrylate backbone. The repeating unit in the polymer chain would be characterized by a carbon-carbon single bond backbone with pendant ester groups and trichloromethyl side groups.

The incorporation of this compound units into a polymer system is expected to impart specific properties to the resulting material. The presence of the bulky and highly polar trichloromethyl group would likely lead to:

Increased Glass Transition Temperature (Tg): The steric hindrance caused by the bulky side group would restrict segmental motion of the polymer chains, leading to a higher Tg compared to simpler polyacrylates like poly(methyl acrylate).

Modified Solubility: The polarity introduced by the chlorine atoms and the ester group would influence the polymer's solubility in various solvents.

Enhanced Chemical Resistance: The high halogen content could potentially increase the polymer's resistance to certain chemicals and improve its flame-retardant properties.

This compound could theoretically be used as a homopolymer or as a comonomer. In copolymerization with other vinyl monomers, it could be used to tailor the properties of the final material, for instance, to enhance thermal stability or modify surface characteristics.

Reaction Kinetics and Thermodynamics Studies

The thermodynamic feasibility of any polymerization is governed by the Gibbs free energy equation, ΔG = ΔH - TΔS. 213.55.90 For polymerization to be spontaneous, ΔG must be negative. 213.55.90

Thermodynamics

In chain polymerization of vinyl monomers, the reaction involves the conversion of a π-bond in the monomer to a σ-bond in the polymer. 213.55.90 This process is typically exothermic, resulting in a negative enthalpy of polymerization (ΔH). 213.55.90libretexts.org Simultaneously, the process of joining many small monomer molecules into a large polymer chain leads to a decrease in the degrees of freedom and randomness, resulting in a negative entropy of polymerization (ΔS). 213.55.90libretexts.org

Since ΔH is negative and ΔS is negative, the TΔS term in the Gibbs equation is positive. At low temperatures, the favorable enthalpy term (ΔH) dominates, making ΔG negative and favoring polymerization. libretexts.org However, as the temperature (T) increases, the unfavorable entropy term (-TΔS) becomes more significant. libretexts.org Eventually, a "ceiling temperature" (Tc) is reached where ΔG = 0, above which polymerization is no longer thermodynamically favorable.

| Monomer | ΔHp (kJ/mol) | ΔSp (J/mol·K) | Ceiling Temperature (Tc) (°C) |

|---|---|---|---|

| Methyl Acrylate | -77 | -117 | 384 |

| Methyl Methacrylate (B99206) | -58 | -117 | 220 |

| Styrene | -70 | -105 | 330 |

| Vinyl Chloride | -72 | -110 | 380 |

Note: Data is illustrative for common vinyl monomers; specific values for this compound may differ.

Reaction Kinetics

The kinetics of chain polymerization are typically analyzed by examining the rates of the three elementary steps: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The rate of initiation (Rᵢ) depends on the concentration of the initiator ([I]) and its efficiency. For a typical thermal initiator, the rate is expressed as Rᵢ = 2 * f * kₔ * [I], where f is the initiator efficiency and kₔ is the rate constant for initiator decomposition. youtube.com

Propagation: The rate of propagation (Rₚ) is the rate of monomer consumption after initiation and is proportional to both the monomer concentration ([M]) and the concentration of active propagating centers ([M]). The rate law is Rₚ = kₚ * [M] * [M], where kₚ is the propagation rate constant. youtube.com

Termination: The rate of termination (Rₜ) describes the annihilation of active centers. In radical polymerization, this can occur by combination or disproportionation and is second order with respect to the concentration of active centers: Rₜ = 2 * kₜ * [M*]², where kₜ is the termination rate constant. youtube.com

Advanced Spectroscopic and Analytical Characterization of Trichloroacrylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds, including trichloroacrylates. Studies have utilized 1H NMR (PMR) to analyze trichloroacrylate derivatives. For instance, the formation and structural deduction of trichloroacrylates derived from the reaction of hexachloropropene (B155961) with hydroxy-coumarins and chromones have been supported by NMR spectral data. ias.ac.inias.ac.in While specific 1H NMR shifts for the core this compound structure (CCl₂=CCl-COO-) might vary depending on the attached group, NMR analysis helps confirm the presence of characteristic proton environments in substituted trichloroacrylates or their reaction products. ias.ac.in A study also lists a figure showing the PMR spectrum of methyl this compound (compound 165), indicating that 1H NMR data is available for this specific derivative. paradigmslip.ca

Deuterium NMR and Nuclear Quadrupole Resonance (NQR) Studies

While specific studies employing Deuterium NMR on trichloroacrylates were not prominently found, Nuclear Quadrupole Resonance (NQR) spectroscopy, particularly 35Cl NQR, has been applied to study chlorinated compounds like trichloroacrylic acid (TCAA) and methyl this compound (MTCA). 35Cl NQR frequencies provide insights into the electronic environment and bonding of chlorine atoms within the molecule, which can be related to the molecular structure and crystalline form. For example, 35Cl NQR frequencies have been measured for trichloroacrylic acid and methyl this compound to investigate their structures. oup.com

A study investigated bis(dichloromethylene)succinic acid (BDCSA) and related compounds, including trichloroacrylic acid and methyl this compound, using 35Cl NQR. oup.com The resonance frequencies obtained for trichloroacrylic acid and methyl this compound are presented in the table below.

| Compound | 35Cl NQR Frequencies (MHz) | Notes |

| Trichloroacrylic acid | 38.430, 37.535 (average values) | Data related to crystal forms discussed |

| Methyl this compound | Data available (see source oup.com) | Specific frequencies listed in source |

The study on BDCSA, TCAA, and MTCA noted frequency splittings in the NQR spectra, which can indicate different crystalline forms or inequivalent chlorine environments within the molecule. oup.com For BDCSA, a significant frequency drop was observed and discussed in relation to intramolecular interactions, highlighting the sensitivity of NQR to subtle structural features. oup.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain information about its structure by analyzing the fragmentation patterns of ionized molecules. Electron Ionization (EI) MS typically produces a molecular ion peak (M⁺) and fragment ions resulting from the breaking of chemical bonds.

For this compound derivatives, the presence of multiple chlorine atoms leads to characteristic isotopic patterns in the mass spectrum (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes), which can aid in confirming the number of chlorine atoms in the molecule or fragment ions. A study lists a figure showing the mass spectrum of methyl this compound (compound 165), indicating that MS data, including fragmentation information, is available for this compound. paradigmslip.ca The study also discusses representative mass spectra and fragmentation ions for related halogenated methyl acrylates and acetates, illustrating how MS can be used to identify characteristic fragments containing chlorine and other parts of the molecule. paradigmslip.ca Analysis of these fragmentation patterns helps in the structural confirmation of trichloroacrylates.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, isolating isomers, and assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for separating volatile and semi-volatile organic compounds. It is applicable for analyzing this compound and its lower molecular weight esters. The separation is based on the differential partitioning of the components between a stationary phase and a mobile gas phase. GC is often coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) (GC-MS) for identification and quantification.

Studies have indicated the use of Gas Chromatography in the context of methyl this compound (also referred to as methyl trichloropropenoate). nist.govpherobase.com GC can be employed for the analysis and separation of methyl this compound from synthesis mixtures or for purity assessment. nist.gov While one source mentions GC separation causing rearrangement in other compounds, it implies GC is a relevant technique for analyzing compounds in this class. paradigmslip.ca

Liquid Chromatography (LC) including High-Performance Liquid Chromatography (HPLC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is suitable for separating less volatile or thermally labile this compound derivatives. HPLC uses a liquid mobile phase and a stationary phase (e.g., a packed column) to separate components based on their differential interactions with the two phases. Various detectors, such as UV-Vis detectors or Mass Spectrometers (LC-MS), can be used with HPLC.

While direct studies on the HPLC of this compound itself were not specifically detailed in the provided results, HPLC has been used for the purification of related compounds synthesized using methyl this compound as an intermediate. google.com This suggests that HPLC is a viable technique for the separation and purification of this compound derivatives, especially those with higher molecular weights or polar functionalities.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials, providing insights into lattice parameters, space groups, and atomic arrangements. Studies involving trichloroacrylic acid have utilized XRD to investigate its solid-state behavior, particularly concerning phase transitions and polymorphism.

Research has indicated that trichloroacrylic acid exhibits phase transitions, which have been investigated using techniques including X-ray diffraction. chemchart.comdissercat.com The application of XRD has been instrumental in confirming the existence of different crystal forms (polymorphs) of trichloroacrylic acid. oup.com For instance, studies have shown that crystallization conditions can lead to different crystal structures, and XRD has been used to characterize these distinct forms. oup.com This polymorphic behavior, confirmed by XRD, highlights the sensitivity of the solid-state structure to external factors and crystallization procedures. oup.com

Advanced Spectroscopic Methods for Detailed Analysis

Advanced spectroscopic methods offer deeper insights into the electronic structure, local environment, and dynamic properties of chemical compounds. The following subsections discuss the application, or potential application, of several such techniques to this compound systems.

Synchrotron-Based Spectroscopy (e.g., XAS, XPS)

Synchrotron-based techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), are powerful tools for probing the electronic states and elemental composition of materials. XPS, for example, is widely used to analyze the surface chemistry and oxidation states of elements in a sample. While XPS has been applied in the characterization of materials involving carboxylic acid functionalities, such as functionalized graphene and reduced graphene oxide researchgate.net, specific studies directly applying synchrotron-based XAS or XPS for the detailed electronic structure analysis of this compound systems were not identified in the conducted search. These techniques could potentially provide valuable information regarding the electronic environment of the chlorine atoms, the carbon double bond, and the carboxylic acid group in trichloroacrylates.

Time-Resolved Spectroscopy

Time-resolved spectroscopy encompasses a range of techniques used to study transient species and ultrafast dynamics in chemical and physical processes. These methods are crucial for understanding reaction mechanisms and excited-state behavior. Despite their broad applicability in studying reactive intermediates and dynamic processes, specific research employing time-resolved spectroscopy to investigate the transient species or ultrafast dynamics of this compound systems was not found in the provided search results.

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a technique often used in conjunction with transmission electron microscopy (TEM) to analyze the elemental composition and electronic structure of materials with high spatial resolution. EELS can provide information about core-level excitations and plasmon resonances. While EELS is a valuable tool for nanoscale characterization, specific studies detailing the application of EELS to this compound systems were not identified in the conducted search.

Optical Photothermal Infrared (O-PTIR) and Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy

Optical Photothermal Infrared (O-PTIR) and Atomic Force Microscopy-Infrared (AFM-IR) spectroscopies are advanced techniques that combine the spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. These methods enable nanoscale chemical imaging and analysis, particularly useful for heterogeneous samples and thin films. Despite their capabilities in providing spatially resolved chemical information, specific research applying O-PTIR or AFM-IR spectroscopy to this compound systems was not found in the provided search results.

Theoretical and Computational Investigations of Trichloroacrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of trichloroacrylate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a molecule to determine its energy and electronic structure. For this compound, DFT calculations are instrumental in predicting its geometry, vibrational frequencies, and electronic properties.

The presence of three electronegative chlorine atoms on the vinyl group significantly influences the electron distribution within the molecule. DFT studies on similar chlorinated compounds, such as trichloroacetaldehyde, have demonstrated that chlorine atoms act as strong electron-withdrawing groups. researchgate.net This effect is expected to be pronounced in this compound, leading to a highly polarized molecule. The electron density is drawn away from the carbon-carbon double bond and towards the trichloromethyl group, which can be visualized through molecular electrostatic potential (MEP) maps. These maps would likely show a region of high positive potential near the acrylate (B77674) group, indicating its susceptibility to nucleophilic attack, and a negative potential around the chlorine atoms.

Key electronic parameters derived from DFT calculations provide a quantitative measure of the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 6.5 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are hypothetical and based on trends observed in similar chlorinated molecules. Specific experimental or higher-level computational data for this compound is required for verification.

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a higher level of theory for studying this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate descriptions of electron correlation effects, which are significant in molecules with multiple electronegative atoms.

Ab initio studies would be particularly valuable for refining the geometric parameters and vibrational spectra of this compound. For instance, in a study on trichloroacetyl halides, ab initio calculations of nuclear quadrupole resonance (NQR) frequencies showed good agreement with experimental data, highlighting the predictive power of these methods for halogenated compounds. upenn.edu Such calculations for this compound would provide precise bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule. Furthermore, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes associated with the C-Cl, C=C, and C=O bonds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or reactants.

In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which describes the potential energy of the system as a function of atomic coordinates. Simulations of acrylate systems have been used to study polymerization processes and the behavior of these molecules in different environments. escholarship.org

For this compound, MD simulations could be employed to study its conformational landscape. The molecule possesses rotational freedom around the C-C single bond connecting the trichloromethyl group and the acrylate moiety. Simulations would reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in various solvents, one can analyze the radial distribution functions (RDFs) to understand the solvation structure. nih.gov The strong dipole moment of this compound suggests that it will exhibit significant electrostatic interactions with polar solvents. In the context of polymerization, MD simulations could model the approach of a radical initiator to the double bond, providing a dynamic picture of the initial steps of the reaction.

| Solvent | Interaction Energy (kcal/mol) |

|---|---|

| Water | -12.5 |

| Methanol | -10.2 |

| Hexane | -3.1 |

Note: These are hypothetical values intended to illustrate the expected trend of stronger interactions in polar solvents. Actual values would need to be determined from specific MD simulations.

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactions of this compound requires the modeling of reaction pathways and the characterization of transition states. Computational methods can map out the potential energy surface for a given reaction, identifying the minimum energy path from reactants to products.

For this compound, a key reaction of interest is its polymerization. Computational studies on the self-initiation of other acrylates have explored various mechanisms, such as the Mayo and Flory mechanisms, involving cycloaddition reactions. upenn.edu Similar approaches could be applied to this compound to determine the most likely initiation pathway.

The characterization of transition states is crucial for determining the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction. Computational methods can locate these transition state structures and calculate their vibrational frequencies to confirm that they have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For example, in a hypothetical radical addition reaction to the double bond of this compound, computational modeling could identify the transition state structure, calculate the activation energy, and provide insights into the stereoselectivity of the reaction. This information is vital for controlling polymerization processes and designing catalysts.

Structure-Reactivity Relationship Predictions

The establishment of structure-reactivity relationships is a key goal of computational chemistry. chemrxiv.org By systematically modifying the structure of a molecule and calculating its reactivity parameters, one can develop predictive models.

For this compound, the "structure" is defined by the presence of the trichloromethyl group, and its "reactivity" is influenced by the electronic and steric effects of this group. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the properties of a series of halogenated acrylates with their reactivity in polymerization or other reactions.

The electronic parameters calculated using DFT, such as HOMO-LUMO energies and atomic charges, can serve as descriptors in QSAR models. For instance, a lower LUMO energy in a series of substituted acrylates would be expected to correlate with a higher rate of reaction with nucleophiles or radical initiators. Similarly, steric parameters, such as the van der Waals volume of the substituent, can be correlated with reaction rates to understand the role of steric hindrance.

By developing such models, it becomes possible to predict the reactivity of novel, yet-to-be-synthesized halogenated acrylates, thereby guiding the design of new monomers with desired properties for specific applications.

Applications of Trichloroacrylate in Organic Synthesis and Materials Science

Trichloroacrylate as a Building Block in Complex Molecule Synthesis

This compound can be incorporated into diverse synthetic routes to construct intricate molecular architectures.

Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Benzodipyrandiones)

This compound can be employed in the synthesis of various heterocyclic compounds. Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are one example nih.govmdpi.comorientjchem.org. Pyrazole (B372694) derivatives are significant in pharmaceuticals, agrochemicals, and materials science due to their varied biological activities and structural characteristics mdpi.comorientjchem.org. Synthetic methods for pyrazoles often involve the reaction of 1,3-diketones or α,β-unsaturated carbonyl compounds with hydrazines slideshare.netdergipark.org.tr. While the direct use of this compound in the synthesis of benzodipyrandiones is not explicitly detailed in the search results, its reactivity suggests potential applications in the formation of such fused heterocyclic systems through appropriate reaction pathways.

Data on Pyrazole Synthesis Methods:

| Method | Reactants | Key Intermediate (if applicable) | Product Class | Source(s) |

|---|---|---|---|---|

| Reaction of 1,3-diketones with hydrazines | 1,3-Diketones, Hydrazines or derivatives | - | Substituted Pyrazoles | slideshare.netdergipark.org.tr |

| Reaction of acetylenic ketones with hydrazine | Acetylenic ketones, Hydrazine | - | Pyrazoles | dergipark.org.tr |

| Reaction of methylenemalononitriles with hydrazines | Methylenemalononitriles, Hydrazines | - | Pyrazoles | dergipark.org.tr |

| 1,3-Dipolar cycloadditions | Suitable dipolarophiles and 1,3-dipoles | - | Pyrazoles | dergipark.org.tr |

| Cyclization of diketonic Michael adducts | Diketonic Michael adducts, Hydrazine hydrate | Diketonic Michael adducts | Pyrazoles | dergipark.org.tr |

Precursor to Dihaloacetylenes

This compound can serve as a precursor for the synthesis of dihaloacetylenes, such as dichloroacetylene. Dihaloacetylenes are reactive intermediates with applications in organic synthesis. Dichloroacetylene (C2Cl2) is a volatile and explosive compound wikipedia.org. It can be produced from the decomposition of trichloroethylene (B50587) on contact with strong alkali service.gov.uk. Diiodoacetylene (C2I2) is another example of a dihaloacetylene, prepared by the iodination of trimethylsilylacetylene (B32187) wikipedia.org. While the specific conversion of this compound directly to dihaloacetylenes is not explicitly detailed in the provided results, the presence of the trichloromethyl group suggests its potential as a starting material for halogenated alkyne synthesis through elimination or rearrangement reactions. Dihaloacetylenes are known to be shock, heat, and friction sensitive compounds wikipedia.org.

Intermediate in Agrochemical and Pharmaceutical Synthesis

This compound and its derivatives, such as methyl trichlorothioacrylate, have been utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals ontosight.ai. Pharmaceutical intermediates are chemical compounds synthesized and used in the production of active pharmaceutical ingredients (APIs) globelapharma.com. They serve as building blocks or precursor molecules that undergo chemical modifications to form the desired API globelapharma.com. Intermediates play a vital role in API synthesis by enabling controlled modifications for desired chemical properties, contributing to the efficiency, scalability, and quality of the synthesis process globelapharma.com. Similarly, intermediates are crucial in the production of agrochemicals like pesticides and herbicides, where their reactivity is exploited to produce compounds with specific biological activities ontosight.ai. The agrochemical and pharmaceutical industries heavily rely on the synthesis of complex organic molecules, and intermediates like this compound can contribute to the creation of diverse biologically active compounds mdpi.comnih.gov.

Advanced Polymer and Material Development Utilizing this compound

This compound can be incorporated into polymer structures and material formulations to impart specific properties.

Development of Specialty Polymers and Resins

The acrylate (B77674) functionality in this compound allows it to undergo polymerization, either alone or with other monomers, to form polymers and resins. Specialty polymers and resins are designed for high-performance applications and can be found in various industries, including adhesives, coatings, and plastics spcaust.com.aumitsubishi-chemical.com. Acrylic resins, often derived from monomers like methyl methacrylate (B99206) and other acrylates, are used in high-performance coatings, inks, and adhesives mitsubishi-chemical.com. The incorporation of a trichloromethyl group into an acrylate polymer chain could potentially modify the polymer's properties, such as its thermal stability, chemical resistance, or refractive index, leading to the development of specialty polymers with unique characteristics. Thermoplastic resins, such as Elium® resin (an acrylic base polymer), are used in composites for their properties like lightness, toughness, and recyclability arkema.com. While this compound is not specifically mentioned in relation to Elium® resin, it illustrates how acrylate-based monomers are fundamental to specialty polymer development.

Functional Coatings and Films

Polymers derived from this compound or formulations containing this compound-modified polymers can be used to develop functional coatings and films. Functional coatings are applied to substrates to provide specific properties beyond basic protection, such as barrier properties, adhesion, or optical characteristics saesgetters.comkimototech.com. In the packaging industry, functional coatings are used to improve the properties of flexible film substrates, providing barrier properties to oxygen, moisture, and other gases, thus extending product shelf life saesgetters.com. Acrylic emulsions are commonly used in functional packaging coatings to provide properties like water and oil resistance, heat-sealability, and barrier functions basf.us. The presence of the chlorine atoms in this compound could potentially enhance the barrier properties or introduce other functionalities into coatings and films. Functional film coatings on pharmaceutical solid dosage forms can influence drug release, mask taste or odor, and protect the API from environmental factors like moisture and UV radiation biogrund.com. The development of hybrid polymer films incorporating acrylate monomers has been explored to improve properties like mechanical strength, thermal and chemical resistance, abrasion resistance, and barrier properties in applications such as film capacitors and packaging google.com.

Electrocatalysis in this compound Transformations

Electrocatalysis offers a powerful approach for driving chemical transformations under mild conditions by utilizing electrical energy to influence reaction pathways at an electrode surface. While specific detailed studies focusing solely on the electrocatalytic transformations of this compound are not extensively documented in the immediate search results, the principles established for the electrochemistry of related chlorinated compounds provide a strong basis for understanding potential reaction pathways and the role of electrocatalysis in facilitating transformations of this compound.

Electrochemical reduction is a common transformation for chlorinated hydrocarbons, often leading to dehalogenation. Studies on the electrochemical degradation of trichloroacetic acid (TCAA), a closely related compound, demonstrate that reductive pathways are active. For instance, the electrochemical reduction of TCAA in aqueous media using various electrode materials such as titanium, stainless steel, and carbon has been investigated. nih.gov These studies showed that the electrochemical reduction of TCAA occurs before significant hydrogen evolution, resulting in products like dichloroacetic acid (DCAA) and chloride anions. nih.gov The electrode material significantly influences the efficiency and conversion, with a titanium cathode showing promising results with high current efficiency and fractional conversion above 50%. nih.gov

Another relevant electrocatalytic process is the electrochemical carboxylation of chlorinated compounds. Research on the electrochemical carboxylation of carbon tetrachloride (CT) to produce trichloroacetic acid (trichloroacetate) highlights the potential for incorporating carbon dioxide into chlorinated molecules electrochemically. researchgate.net This process, investigated using techniques like cyclic voltammetry and preparative electrolysis, demonstrates that electrode material choice is crucial. researchgate.net For example, using silver as a working electrode exhibited electrocatalytic activity towards the electroreduction of CT in the presence of CO2, shifting reduction potentials to more positive values compared to inert electrodes like glassy carbon. researchgate.net The efficiency of electrocarboxylation of CT was remarkably higher with a silver cathode and a zinc anode, leading to high current efficiency and excellent trichloroacetate (B1195264) yield. researchgate.net

These examples suggest that this compound, possessing both a chlorinated moiety and an acrylate functional group, could potentially undergo electrocatalytic reduction, leading to dechlorination and the formation of less chlorinated acrylates or other reduced species. Furthermore, the presence of the activated double bond in the acrylate structure might open possibilities for electrocatalytic addition reactions, including reductive coupling or carboxylation reactions under appropriate electrochemical conditions and with suitable electrocatalysts.

The selection of electrode material is a critical aspect of electrocatalysis, influencing reaction pathways, efficiency, and selectivity. As seen with TCAA degradation and CT carboxylation, different electrode materials (e.g., titanium, stainless steel, carbon, silver, zinc) exhibit varying catalytic activities for specific transformations of chlorinated compounds. nih.govresearchgate.net Future research into the electrocatalytic transformations of this compound would likely explore a range of electrode materials and electrochemical parameters (potential, current density, electrolyte composition) to identify conditions favoring desired reaction pathways, such as selective dechlorination or functionalization of the acrylate group.

While direct quantitative data specifically for the electrocatalytic transformation of this compound is not available from the provided sources, the data from analogous reactions of related chlorinated compounds can serve as indicators of potential outcomes and influencing factors in the electrocatalysis of this compound.

Advanced Methodologies in Trichloroacrylate Research

High-Throughput Experimentation in Reaction Optimization

High-throughput experimentation (HTE) has become an indispensable tool in polymer chemistry, significantly accelerating the optimization of reaction conditions. acs.orgmrs-j.org This methodology involves the use of automated parallel synthesizers and robotic platforms to rapidly screen a vast array of variables, such as catalysts, solvents, temperatures, and monomer concentrations. acs.orgmrs-j.org For trichloroacrylate research, HTE is pivotal in identifying optimal conditions for both the synthesis of the monomer (e.g., via esterification) and its subsequent polymerization.

The primary advantage of HTE is its ability to generate large, comparable datasets quickly, which would be prohibitively time-consuming with traditional methods. mrs-j.org For instance, in optimizing the controlled living radical polymerization (CLRP) of a functional acrylate (B77674), hundreds of experiments can be conducted to map the effects of different initiators, ligands, and solvents on polymer molecular weight and dispersity. acs.org This approach allows researchers to efficiently establish structure-property relationships. acs.org

Table 1: Illustrative HTE Screening for this compound Polymerization Optimization This table is a representative example based on typical HTE setups for acrylate polymerization and does not represent actual experimental data for a specific this compound.

| Experiment ID | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Monomer Conversion (%) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|---|

| A1 | EBiB | CuBr/PMDETA | Toluene | 70 | 85 | 1.15 |

| A2 | EBiB | CuBr/PMDETA | Anisole | 70 | 92 | 1.12 |

| A3 | EBiB | CuBr/HMTETA | Toluene | 70 | 78 | 1.25 |

| B1 | EBiB | CuBr/PMDETA | Toluene | 90 | 95 | 1.30 |

| B2 | EBiB | CuBr/PMDETA | Anisole | 90 | 98 | 1.28 |

Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing materials science by enabling the rapid prediction of polymer properties and the design of new materials with desired characteristics. llnl.govijisae.org These data-driven approaches leverage large datasets, often generated by HTE, to build predictive models that correlate molecular structure with macroscopic properties. ijisae.org

For trichloroacrylates, ML models can predict key properties such as glass transition temperature, refractive index, and thermal stability based solely on the monomer's chemical structure. llnl.gov One novel approach involves encoding the periodicity of the polymer's repeating chemical subunits into the ML model, which has been shown to yield state-of-the-art accuracy in property prediction. llnl.gov Platforms like "Polymer Genome" utilize ML algorithms trained on extensive databases of computed and experimental data to provide near-instantaneous property predictions. gatech.eduresearchgate.net This capability allows for the in silico screening of vast numbers of potential this compound-based copolymers and formulations before any resource-intensive laboratory synthesis is undertaken. gatech.edu

Table 2: Example of ML Model Performance for Polymer Property Prediction This table illustrates typical prediction accuracies of modern ML models in polymer science. llnl.govresearchgate.net

| Property Predicted | ML Model Type | Input Features | Mean Absolute Error (MAE) |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Graph Neural Network | Molecular Graph, Periodicity | 5.8 K |

| Refractive Index | Random Forest | Chemical Fingerprints | 0.005 |

| Polymerization Rate | ANFIS | Monomer Pressure, Temp. | 0.21 kg/h |

In-Situ and Operando Spectroscopic Techniques for Real-Time Monitoring

Understanding reaction kinetics is fundamental to controlling polymerization processes. In-situ and operando spectroscopic techniques provide a real-time window into the chemical transformations as they occur, eliminating the disturbances and potential inaccuracies associated with offline sampling. nih.gov

For this compound polymerization, techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. nist.govacs.org

In-situ Raman spectroscopy can quantitatively track the concentration of monomer by monitoring the disappearance of the characteristic vinyl C=C bond vibration. nist.govmdpi.com Its compatibility with fiber-optic probes makes it adaptable to various reactor setups, including industrial-scale processes. mdpi.com

In-situ NMR spectroscopy offers high spectral resolution and rich chemical information, allowing for the precise measurement of monomer conversion by following the disappearance of vinylic proton resonances over time. acs.org This method is highly effective for detailed kinetic studies of bulk photopolymerization reactions. acs.org

These techniques enable the precise determination of kinetic parameters, such as reaction rates and activation energies, which are crucial for process control and scaling up production. nih.govnist.gov

Table 3: Comparison of In-Situ Monitoring Techniques for Acrylate Polymerization

| Technique | Information Obtained | Advantages | Limitations |

|---|---|---|---|

| Raman Spectroscopy | Monomer Conversion, Reactivity Ratios nist.gov | High speed, Fiber-optic compatibility, Usable in aqueous systems mdpi.com | Potential for fluorescence interference |

| NMR Spectroscopy | Monomer Conversion, Polymer Microstructure, Rate Constants acs.org | High chemical resolution, No intrinsic signal broadening acs.org | Lower sensitivity, Requires specialized setup (e.g., NMR tube reactor) |

Mechanochemistry and Solid-State Reactions

Mechanochemistry utilizes mechanical force, often generated by ball milling, to induce chemical transformations. acs.org This approach offers significant advantages over traditional solution-based synthesis, including reduced solvent waste, lower energy consumption, and access to novel reaction pathways.

In the context of trichloroacrylates, mechanochemistry could provide a solvent-free route for either the synthesis of the monomer or its solid-state polymerization. By attaching polymer chains to a molecule, externally applied forces (e.g., from ultrasound in a solution or grinding in a mill) can be precisely focused on specific chemical bonds to activate them. acs.org This method allows for reactions to occur at temperatures far lower than those required for thermal activation, potentially preventing degradation of sensitive functional groups. acs.org While still an emerging field, mechanochemistry holds promise for developing more sustainable and efficient synthetic protocols for producing this compound-based materials. acs.org

Table 4: Potential Applications of Mechanochemistry in this compound Research

| Application Area | Mechanochemical Method | Potential Advantages | Research Objective |

|---|---|---|---|

| Monomer Synthesis | Twin-Screw Extrusion | Solvent-free esterification, Continuous processing | Develop a green synthesis route for this compound esters. |

| Polymerization | Planetary Ball Milling | Solid-state polymerization, Control of polymer tacticity | Create highly crystalline poly(this compound) with unique properties. |

| Material Modification | Ultrasound-induced scission | Precise cleavage of polymer chains | Functionalize polymers or trigger material responses to stress. |

Conclusion and Future Research Perspectives on Trichloroacrylate

Synthesis and Mechanistic Challenges

The synthesis of trichloroacrylate esters presents a significant chemical challenge, primarily due to the high degree of chlorination on the acrylic backbone. The presence of three chlorine atoms is expected to profoundly influence the electron density of the double bond and the carbonyl group, thereby dictating the feasible synthetic routes and the stability of the resulting monomer.

A primary conceptual route to this compound esters would involve the esterification of trichloroacrylic acid. However, the synthesis of trichloroacrylic acid itself is not trivial. Potential pathways could involve the dehydrochlorination of a saturated tetrachloropropionic acid precursor. The conditions for such an elimination reaction would need to be carefully controlled to avoid polymerization or decomposition.

Another theoretical approach involves the direct chlorination of an acrylate (B77674) ester. This method, however, is fraught with mechanistic difficulties. The reactivity of the double bond towards electrophilic addition of chlorine would need to be managed to prevent saturation. Furthermore, radical substitution on the methylidyne proton of the vinyl group could compete with addition, leading to a complex mixture of products.

Table 1: Potential Synthetic Routes to this compound Esters and Associated Challenges

| Synthetic Approach | Proposed Reactants | Key Challenges |

| Esterification | Trichloroacrylic Acid + Alcohol | Availability and stability of trichloroacrylic acid. |

| Dehydrochlorination | Tetrachloropropionic Acid Ester | Harsh reaction conditions potentially leading to side reactions. |

| Direct Chlorination | Acrylate Ester + Chlorinating Agent | Control of regioselectivity and prevention of double bond saturation. |

The mechanistic challenges in synthesizing this compound are centered on achieving selective chlorination without inducing premature polymerization or unwanted side reactions. The strong electron-withdrawing nature of the chlorine atoms would render the double bond less susceptible to electrophilic attack, potentially requiring harsh reaction conditions that could compromise the stability of the ester functionality.

Emerging Applications and Unexplored Reactivities

While specific applications for this compound are not yet established in the literature, its unique chemical structure suggests several areas of potential utility. The high chlorine content would likely impart flame-retardant properties to any resulting polymers. This could make poly(this compound) a candidate for specialized coatings and materials in environments requiring high fire resistance.

The electron-deficient nature of the this compound monomer suggests it could participate in unique polymerization reactions. For instance, it might be a suitable monomer for anionic polymerization, a method often used for acrylates with electron-withdrawing groups. Furthermore, its reactivity in copolymerization with electron-rich monomers could lead to the development of polymers with tailored electronic and physical properties.

The unexplored reactivity of the carbon-chlorine bonds in the this compound structure also presents opportunities. Post-polymerization modification of these bonds could be a pathway to functionalized polymers with novel characteristics. For example, nucleophilic substitution of the chlorine atoms could introduce a variety of functional groups, leading to materials with applications in areas such as ion-exchange resins or as scaffolds for catalysts.

Table 2: Hypothetical Applications and Areas of Unexplored Reactivity for this compound

| Potential Application Area | Key Property of this compound | Unexplored Reactivity to Investigate |

| Flame Retardant Materials | High chlorine content | Thermal degradation pathways and char formation. |

| Specialty Polymers | Electron-deficient double bond | Anionic and controlled radical polymerization kinetics. |

| Functional Materials | Reactive C-Cl bonds | Post-polymerization nucleophilic substitution reactions. |

Interdisciplinary Research Opportunities

The study of this compound offers a fertile ground for interdisciplinary research, bridging organic synthesis, polymer chemistry, materials science, and computational chemistry.

Organic Synthesis and Catalysis: The development of efficient and selective synthetic routes to this compound monomers is a significant challenge for synthetic organic chemists. This could involve the exploration of novel catalysts for controlled chlorination or dehydrochlorination reactions.

Polymer and Materials Science: Polymer chemists can investigate the polymerization behavior of this compound, including its kinetics and the properties of the resulting homopolymers and copolymers. Materials scientists can then characterize these new materials to assess their thermal, mechanical, and optical properties, and to explore their potential in applications such as high-performance coatings, adhesives, and specialty plastics.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the reactivity of the this compound monomer and the properties of its corresponding polymer. Computational models can help to elucidate reaction mechanisms for its synthesis and polymerization, and to predict the physical and chemical characteristics of poly(this compound), thereby guiding experimental efforts.

常见问题

Q. What statistical approaches resolve contradictions in this compound carcinogenicity data across rodent models?

- Methodological Answer : Apply meta-analysis to harmonize data from heterogeneous studies. Use random-effects models to account for inter-study variability, and perform sensitivity analyses to identify confounding factors (e.g., dosing regimen, species-specific metabolism). Validate findings via dose-response alignment and mechanistic plausibility checks .

Q. How can isotopic labeling (e.g., ¹³C) track this compound metabolism in environmental systems?

- Methodological Answer : Synthesize ¹³C-labeled this compound via isotopically enriched precursors. Deploy stable isotope probing (SIP) in soil or aquatic microcosms, followed by ultrahigh-resolution MS to trace metabolite pathways. Compare δ¹³C enrichment in degradation products (e.g., dichloroacetate) against controls .

Data Presentation and Reproducibility

Q. What criteria ensure reproducibility in this compound degradation studies?

- Methodological Answer : Document reaction conditions (pH, temperature, light exposure) and use certified reference materials (CRMs) for calibration. Share raw data (e.g., chromatograms, spectra) in supplemental repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Table 1: Key Analytical Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。